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Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis,
and pharmacological properties of 3-Methyl-2-(4-methylphenyl)morpholine, a synthetic
psychoactive substance. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a
substituted phenylmorpholine and an analog of the anorectic drug phenmetrazine. Initially
appearing in the scientific literature and patents as a potential pharmacotherapeutic agent, it
has more recently been identified as a designer drug on the new psychoactive substances
(NPS) market. This document details its mechanism of action as a monoamine transporter
modulator, presents quantitative data on its activity, and provides established experimental
protocols for its synthesis and pharmacological evaluation.

Discovery and History

The conceptual groundwork for 3-Methyl-2-(4-methylphenyl)morpholine lies in the extensive
research into phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant and appetite
suppressant introduced in the 1950s.[1] The therapeutic potential and abuse liability of
phenmetrazine spurred interest in its analogs.

Timeline of Key Events:
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e 2011: 3-Methyl-2-(4-methylphenyl)morpholine, along with other phenmetrazine analogs,
was first described in a patent application by Blough et al.[1] This patent explored a range of
phenylmorpholines as potential monoamine reuptake inhibitors and releasing agents for the
treatment of central nervous system disorders, including obesity, addiction, and depression.

[2]

e October 2015: The substance was first formally identified as a new psychoactive substance
on the recreational drug market in Slovenia and notified to the European Monitoring Centre
for Drugs and Drug Addiction (EMCDDA).[3][4]

e 2018: A comprehensive scientific study by McLaughlin et al. detailed the synthesis, analytical
characterization, and in-vitro pharmacology of 4-MPM and its positional isomers, providing
the first robust public data on its mechanism of action.[1][5]

The history of this compound illustrates a common trajectory for many psychoactive
substances: initial exploration for therapeutic applications followed by its emergence as a
designer drug.

Chemical and Pharmacological Properties

3-Methyl-2-(4-methylphenyl)morpholine is a substituted morpholine derivative. The addition
of a methyl group at the para position of the phenyl ring distinguishes it from its parent
compound, phenmetrazine.[3]

Table 1: Chemical and Physical Properties
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Property Value Citation(s)

3-methyl-2-(4-
IUPAC Name _ [4]
methylphenyl)morpholine

4-Methylphenmetrazine, 4-

Synonyms MPM, Mephenmetrazine, PAL-  [4][6][7]
747

Molecular Formula C12H17NO [3]

Molecular Weight 191.27 g/mol [3]

CAS Number 1094649-71-4 [4]

) C12H18CINO (M.W. 227.73

Hydrochloride Salt [6][8]

g/mol )

Mechanism of Action

3-Methyl-2-(4-methylphenyl)morpholine functions as a non-selective monoamine releasing
agent and reuptake inhibitor, targeting the dopamine (DAT), norepinephrine (NET), and
serotonin (SERT) transporters.[3] Unlike its parent compound phenmetrazine, which is primarily
a catecholaminergic agent, 4-MPM displays significant activity at the serotonin transporter.[1][3]
This enhanced serotonergic activity suggests that its subjective effects may have an
entactogenic component, similar to MDMA, in addition to the classical stimulant effects of
phenmetrazine.[3][5]

The morpholine scaffold is a common feature in various centrally active drugs, and its
derivatives are explored for a range of pharmacological activities, including antidepressant and
antimicrobial properties.[6][9]

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of 3-Methyl-2-(4-
methylphenyl)morpholine at the three principal monoamine transporters, as determined by
uptake inhibition and release assays in rat brain synaptosomes.

Table 2: Monoamine Transporter Activity of 3-Methyl-2-(4-methylphenyl)morpholine

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://grokipedia.com/page/4-Methylphenmetrazine
https://grokipedia.com/page/4-Methylphenmetrazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
https://www.researchgate.net/publication/324609850_Synthesis_analytical_characterization_and_monoamine_transporter_activity_of_the_new_psychoactive_substance_4-methylphenmetrazine_4-MPM_with_differentiation_from_its_ortho_-_and_meta_-_positional_isome
https://www.drugsandalcohol.ie/30411/
https://www.drugsandalcohol.ie/30411/
https://grokipedia.com/page/4-Methylphenmetrazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
https://getmetabolite.com/product/4-mpm
https://www.benchchem.com/product/b3184309?utm_src=pdf-body
https://www.drugsandalcohol.ie/30411/
https://pubmed.ncbi.nlm.nih.gov/29673128/
https://www.drugsandalcohol.ie/30411/
https://www.drugsandalcohol.ie/30411/
https://deepblue.lib.umich.edu/handle/2027.42/90171
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://www.benchchem.com/product/b3184309?utm_src=pdf-body
https://www.benchchem.com/product/b3184309?utm_src=pdf-body
https://www.benchchem.com/product/b3184309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3184309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Transporter ICso0 (NM) ECso (nM) Citation(s)
Uptake Inhibition ~ DAT 1926 - [3]

NET 1933 - (3]

SERT 408 - (3]

Substrate

Release DAT - 227 [3]

NET - 62 [3]

SERT - 86 [3]

ICso0: Half-maximal inhibitory concentration. ECso: Half-maximal effective concentration for
release.

Experimental Protocols
Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[1]
Step 1: Bromination of 4-Methylpropiophenone
» Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL).

e Slowly add a solution of bromine (27 mmol, 4.37 g) in dichloromethane (26 mL) to the stirred
solution.

» Continue stirring the mixture for 1 hour at room temperature.
e Dry the reaction mixture with anhydrous magnesium sulfate (MgSOa).

o Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-
one as a colorless oil.

Step 2: Cyclization with Ethanolamine
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e Combine the crude 2-bromo-1-(4-methylphenyl)propan-1-one from the previous step with
ethanolamine and N,N-diisopropylethylamine.

e The reaction proceeds to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-
methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

e Quench the reaction with water and basify using 10 M NaOH.

o Extract the aqueous mixture with ethyl acetate.

o Collect the organic fraction, dry it with MgSOQOea, filter, and remove the solvent under vacuum.
Step 3: Reduction to the Final Product

 Dissolve the oil obtained in Step 2 in methanol (20 mL).

Add sodium borohydride (16 mmol, 0.6 g) to the solution.

Stir the mixture for 2 hours at room temperature.

Partition the mixture between water and dichloromethane.

Separate the organic layer, dry it with MgSOa4, and remove the solvent to yield the final
product, 3-methyl-2-(4-methylphenyl)morpholine.

Purification: The crude product can be purified using preparative thin-layer chromatography
(TLC) with a mobile phase of methanol/dichloromethane (9:1).

In Vitro Monoamine Transporter Release Assay

This is a generalized protocol for assessing the ability of a compound to induce
neurotransmitter release from synaptosomes.

e Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for
DAT, hippocampus for SERT, and cortex for NET) using standard differential centrifugation
methods.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3184309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3184309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Radiolabel Loading: Incubate the synaptosomes with a tritiated substrate ([*BHJMPP+ for
DAT/NET or [3H]5-HT for SERT) to allow for uptake into the vesicles.

e Assay Initiation: Aliquot the loaded synaptosomes into a 96-well plate.

o Compound Addition: Add varying concentrations of 3-Methyl-2-(4-
methylphenyl)morpholine (or other test compounds) to the wells. Include a positive control
(e.g., d-amphetamine for DAT/NET, fenfluramine for SERT) and a vehicle control.

 Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

o Termination: Terminate the release by rapid filtration over glass fiber filters, washing with ice-
cold buffer to remove the extracellular radiolabel.

e Quantification: Measure the radioactivity remaining in the synaptosomes trapped on the
filters using liquid scintillation counting.

o Data Analysis: Calculate the percentage of release relative to the control wells. Plot the data
as a dose-response curve and determine the ECso value using non-linear regression
analysis.

Visualizations
Synthetic Workflow

Sodium Borohydride (NaBH4) 3-Methyl-2-(4-methyiphenyl)
Methanol (MeOH) morpholine

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Methyl-2-(4-methylphenyl)morpholine.

Mechanism of Action at the Synapse
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Caption: Dual action of 4-MPM on monoamine transporters.
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Conclusion

3-Methyl-2-(4-methylphenyl)morpholine is a pharmacologically active compound with a dual
mechanism of action as both a reuptake inhibitor and releasing agent at monoamine
transporters. Its distinct profile, particularly its significant serotonergic activity, differentiates it
from its structural parent, phenmetrazine. While initially investigated for its therapeutic potential,
its emergence as a designer drug highlights the need for continued research and monitoring.
The data and protocols presented in this guide offer a foundational resource for professionals
in pharmacology, medicinal chemistry, and forensic science engaged in the study of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-2-(4-
methylphenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3184309#3-methyl-2-4-methylphenyl-morpholine-
discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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